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Methyl 5-amino-2-chlorophenylacetate

Cat. No.: B12954472
M. Wt: 199.63 g/mol
InChI Key: SFJCQGFCEUNHNX-UHFFFAOYSA-N
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Description

General Context of Aminophenylacetate Derivatives in Synthetic Chemistry

Aminophenylacetate derivatives are a notable subgroup of phenylacetate (B1230308) esters that incorporate an amino group on the phenyl ring. The presence of the amino group introduces a site of nucleophilicity and a handle for further functionalization, making these compounds valuable precursors in the synthesis of more complex molecules. For instance, aminophenylacetic acids and their esters are utilized in the preparation of various heterocyclic systems and as scaffolds in drug discovery. ncats.iomdpi.com The amino group can be acylated, alkylated, or used to form amides, sulfonamides, and other nitrogen-containing functionalities, thereby enabling the construction of diverse molecular architectures.

Research Significance of Halogenated and Aminated Arylacetates

The introduction of halogen atoms to the aromatic ring of aminophenylacetates further enhances their synthetic utility. Halogenated and aminated arylacetates are considered versatile building blocks in modern organic synthesis. nih.gov Halogens, such as chlorine, serve as key functional groups for a variety of transformations, most notably in metal-catalyzed cross-coupling reactions. nih.govnih.govyoutube.comyoutube.com These reactions, including the Suzuki, Heck, and Buchwald-Hartwig couplings, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular frameworks from relatively simple precursors. nih.govyoutube.com The strategic placement of both an amino group and a halogen on the arylacetate scaffold provides orthogonal sites for chemical modification, enabling selective and controlled synthesis of intricate target molecules.

Specific Focus: Methyl 5-amino-2-chlorophenylacetate within Contemporary Organic Synthesis

Within this context, this compound (CAS No. 1261557-80-5) is a compound of particular interest. chemicalbook.com It possesses a unique substitution pattern on the phenyl ring: a chlorine atom at the ortho position and an amino group at the meta position relative to the acetate (B1210297) side chain. This arrangement of functional groups suggests significant potential as a versatile intermediate in organic synthesis. The chlorine atom can participate in cross-coupling reactions, while the amino group can be readily derivatized. nih.govnih.gov Although specific, detailed research findings on the direct applications of this compound are not widely available in the public domain, its structural motifs are found in various pharmacologically active compounds and complex molecular structures. The compound's utility can be inferred from the reactivity of its constituent functional groups, positioning it as a valuable building block for the synthesis of novel heterocycles and other elaborate organic molecules.

Chemical Compound Data

Below are data tables for this compound and related compounds mentioned in this article.

Table 1: Properties of this compound

PropertyValue
IUPAC Name methyl 2-(5-amino-2-chlorophenyl)acetate
CAS Number 1261557-80-5
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol

Data sourced from available chemical supplier information. chemicalbook.com

Table 2: Properties of Related Phenylacetate Derivatives

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Chlorophenylacetic acid2-chlorophenylacetic acid2444-36-2C₈H₇ClO₂170.59
Methyl (2-chlorophenyl)acetatemethyl 2-chlorophenylacetate57486-68-7C₉H₉ClO₂184.62
4-Aminophenylacetic acid2-(4-aminophenyl)acetic acid1197-55-3C₈H₉NO₂151.16
Methyl 2-amino-2-(2-chlorophenyl)acetatemethyl 2-amino-2-(2-chlorophenyl)acetate141109-13-9C₉H₁₀ClNO₂199.63
Methyl 2-amino-5-chlorobenzoatemethyl 2-amino-5-chlorobenzoate52727-44-3C₈H₈ClNO₂185.61

This table presents data for compounds structurally related to this compound to provide a comparative context. nih.govnih.govcymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO2 B12954472 Methyl 5-amino-2-chlorophenylacetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 2-(5-amino-2-chlorophenyl)acetate

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4H,5,11H2,1H3

InChI Key

SFJCQGFCEUNHNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)N)Cl

Origin of Product

United States

Synthetic Methodologies for Methyl 5 Amino 2 Chlorophenylacetate

Established Synthetic Pathways to Halogenated Aminophenylacetates

The traditional synthesis of methyl 5-amino-2-chlorophenylacetate and related compounds relies on robust and well-documented chemical reactions. These methods are characterized by their reliability and scalability, forming the foundation of many industrial and laboratory-scale preparations. The most common strategy involves the initial synthesis of a nitrated precursor, followed by esterification and subsequent reduction of the nitro group.

Direct Esterification Approaches

Direct esterification of the corresponding carboxylic acid is a fundamental approach to obtaining the methyl ester. This can be approached in two ways: esterification of the final amino acid or esterification of a precursor acid.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). pearson.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is typically removed, or a large excess of the alcohol is used. pearson.commasterorganicchemistry.com

For instance, the direct esterification of 5-amino-2-chlorophenylacetic acid would proceed as follows:

Reactants: 5-amino-2-chlorophenylacetic acid and methanol

Catalyst: Concentrated H₂SO₄ or HCl gas

Conditions: Typically heated to reflux to accelerate the reaction. jocpr.com

While this method is straightforward, the presence of the free amino group can sometimes lead to side reactions or complicate the purification process. Therefore, it is more common to perform the esterification on a precursor where the amino group is protected or is present as a nitro group.

A more prevalent strategy is the esterification of the nitrated precursor, 2-chloro-5-nitrophenylacetic acid. This reaction avoids potential complications from the amino group and is a key step in a multi-stage synthesis. The resulting methyl 2-chloro-5-nitrophenylacetate is then carried forward to the reduction step.

ReactantReagentsConditionsProductYield
2-chloro-5-nitrobenzoic acidMe₂SO₄, K₂CO₃Acetone, reflux, 30 minMethyl 2-chloro-5-nitrobenzoateHigh
5-chloro-2-nitrobenzoic acidMethanol, H₂SO₄RefluxMethyl 5-chloro-2-nitrobenzoateNot specified

This table presents data for the esterification of related benzoic acid derivatives, illustrating common reagents and conditions applicable to phenylacetic acids.

Functional Group Interconversions on Precursor Molecules

Functional group interconversion (FGI) is the most critical and widely employed strategy for synthesizing this compound. The most common pathway involves the reduction of a nitro group on a pre-formed ester.

The synthesis typically begins with the nitration of 2-chlorophenylacetic acid to produce 2-chloro-5-nitrophenylacetic acid. This precursor is then esterified to yield methyl 2-chloro-5-nitrophenylacetate. The final and crucial step is the selective reduction of the nitro group to an amine.

Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction. calvin.edu The reaction involves hydrogen gas (H₂) and a metal catalyst.

Catalysts: Palladium on carbon (Pd/C) is a common choice. mdpi.com However, for substrates with halogen substituents, preventing hydrodehalogenation (the removal of the chlorine atom) is a significant challenge. To mitigate this, specialized catalysts are used. Sulfided platinum on carbon (Pt/C) has shown high selectivity for the reduction of nitro groups in the presence of activated heteroaryl halides. nih.gov Raney Nickel is also an effective alternative to Pd/C when dehalogenation is a concern.

Conditions: The reaction is typically carried out in a solvent like methanol or ethyl acetate (B1210297) at controlled temperatures and pressures. mdpi.com

Chemical Reduction: Various chemical reagents can achieve the selective reduction of the nitro group while leaving the ester and chloro functionalities intact.

Metal/Acid Systems: A classic method is the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., acetic acid or hydrochloric acid). nih.gov The Fe/CaCl₂ system is noted for its efficiency in transfer hydrogenation, tolerating a wide range of functional groups including esters and halides.

Sodium Borohydride (B1222165) Systems: Sodium borohydride (NaBH₄) itself is generally not reactive enough to reduce nitroarenes. However, its reactivity can be enhanced by additives. A combination of NaBH₄ and iron(II) chloride (FeCl₂) has been shown to be a highly effective and chemoselective system for reducing nitroarenes to amines in the presence of ester groups, providing excellent yields. thieme-connect.comthieme-connect.com

PrecursorReducing Agent/CatalystSolventKey Feature
Methyl 2-chloro-5-nitrophenylacetateH₂ / Pd/CMethanolCommon, but risk of dehalogenation
Methyl 2-chloro-5-nitrophenylacetateH₂ / Sulfided Pt/CVariousHigh selectivity, minimizes dehalogenation nih.gov
Methyl 2-chloro-5-nitrophenylacetateNaBH₄ / FeCl₂Not specifiedHigh chemoselectivity for nitro group over ester thieme-connect.comthieme-connect.com
Methyl 2-chloro-5-nitrophenylacetateFe / CaCl₂Not specifiedEfficient transfer hydrogenation

Multi-Component Reactions for Structural Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient route to complex molecules. researchgate.net While a direct MCR for this compound is not prominently documented, related structures like α-amino esters can be synthesized using this approach.

For example, a three-component reaction between an organozinc reagent, an amine, and an ethyl glyoxylate (B1226380) can produce α-amino esters bearing a phenylglycine scaffold. nih.govorganic-chemistry.orgacs.org Adapting this to the target molecule would be challenging but conceptually involves:

An organometallic species derived from 1-bromo-2-chloro-5-aminobenzene (or a protected version).

A glyoxylate component.

An ammonia (B1221849) equivalent.

The development of such a specific MCR would represent a significant advancement in the synthesis of this class of compounds, offering high atom economy and step efficiency. researchgate.net

Advanced and Emerging Synthetic Techniques

Recent research has focused on developing more efficient, selective, and environmentally benign synthetic methods. These advanced techniques are applicable to the key transformations required for the synthesis of this compound.

Catalytic Systems in Aminophenylacetate Synthesis

The development of novel catalysts is at the forefront of improving the synthesis of aromatic amines. For the critical nitro reduction step, modern catalysis offers significant advantages.

Noble Metal Nanoparticles: Finely dispersed nanoparticles of metals like palladium, platinum, and ruthenium supported on various materials (e.g., carbon, metal oxides) offer high catalytic activity, often under milder conditions (lower temperature and pressure).

Non-Noble Metal Catalysts: To reduce cost and improve sustainability, catalysts based on more abundant metals like nickel, copper, and iron are being developed. For example, NiCrFeO₄ nanocatalysts have demonstrated excellent activity for the reduction of nitroarenes using sodium borohydride. researchgate.net

Homogeneous Catalysis: While heterogeneous catalysts are often preferred for ease of separation, soluble catalysts can offer higher selectivity and activity. Ruthenium complexes, for example, have been used for the reductive amination of carbonyl compounds, a related transformation.

Green Chemistry Principles and Sustainable Synthesis Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. acsgcipr.org These principles can be applied to the synthesis of this compound in several ways.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, supercritical CO₂, or bio-based solvents is a key goal. The reduction of chloronitrobenzenes has been successfully carried out in supercritical CO₂ using a Pd catalyst, achieving high selectivity.

Renewable Feedstocks: There is growing interest in producing aromatic amines from renewable resources like lignin (B12514952) to avoid the hazardous nitration of benzene (B151609) derivatives. acs.orgrsc.org While not yet applied to this specific target, the conversion of bio-based phenols to anilines via processes like the Beckmann rearrangement represents a long-term sustainable strategy. acs.org

Biocatalysis: The use of enzymes or whole-cell systems to perform chemical transformations offers high selectivity under mild, aqueous conditions. researchgate.net For instance, ω-transaminases can be used to convert ketones to amines, and other enzymatic cascades are being developed for the synthesis of aromatic amines from renewable feedstocks. researchgate.net This approach could, in the future, provide a sustainable route to chiral aminophenylacetates.

Green ApproachApplication in SynthesisBenefit
Greener SolventsSupercritical CO₂ for nitro reductionReduced hazardous waste, high selectivity
Renewable FeedstocksLignin-derived monomersAvoids hazardous nitration step acs.org
BiocatalysisEnzymatic reduction or aminationHigh selectivity, mild aqueous conditions, potential for chirality researchgate.net

Stereoselective Synthesis and Chiral Resolution of Analogous Structures

The generation of single-enantiomer α-aryl-substituted carboxylic acid derivatives, analogous in structure to this compound, is paramount for developing stereochemically pure active pharmaceutical ingredients. Methodologies to achieve this can be broadly categorized into direct asymmetric synthesis, which creates the desired enantiomer preferentially, and the resolution of racemic mixtures, which separates a 50:50 mixture of enantiomers.

Asymmetric Catalysis for Enantiomeric Control

Asymmetric catalysis offers one of the most elegant and atom-economical approaches to synthesizing enantiomerically enriched compounds directly from prochiral precursors. phenomenex.com By using a small amount of a chiral catalyst, it is possible to generate large quantities of a single enantiomer product.

One prominent strategy is the transition metal-catalyzed asymmetric hydrogenation of α-substituted acrylic acid precursors. libretexts.org This method involves the hydrogenation of a carbon-carbon double bond to create a chiral center. For instance, nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids has been shown to produce chiral α-substituted propionic acids with high enantiomeric excess (up to 99.4% ee) and excellent catalyst turnover numbers. libretexts.org Similarly, rhodium complexes with chiral ligands are effective for the enantioselective hydrogenation of α,β-unsaturated nitriles, which can be later hydrolyzed to the corresponding carboxylic acids. phenomenex.com Iridium-based catalysts, often paired with P,N-ligands, have also demonstrated high performance in the hydrogenation of a wide array of non-chelating olefins, achieving enantiomeric excesses up to 99%. phenomenex.com

Another powerful technique is the enantioselective α-arylation of carbonyl compounds . This involves the direct formation of a carbon-carbon bond between an enolate and an aryl halide, guided by a chiral catalyst system. While challenging, methods have been developed for the asymmetric metal-catalyzed α-arylation of carbonyl compounds to create tertiary stereocenters. wikipedia.org For example, palladium-catalyzed intramolecular α-arylation of aldehydes using chiral BINAP ligands can produce cyclic products with all-carbon-substituted chiral centers in high yields and enantioselectivities. nih.gov More recent developments include copper(I)-bis(phosphine) dioxide catalytic systems for the α-arylation of ketones. wikipedia.org

Deracemization, an alternative to traditional resolution, can also be achieved through catalytic methods. A notable example is the catalytic asymmetric protonation of bis-silyl ketene (B1206846) acetals, derived from racemic α-branched carboxylic acids. This process effectively converts a racemic mixture into a highly enantiomerically enriched product. nih.gov

Diastereomeric Salt Formation and Crystallization-Induced Deracemization

A classical and widely used method for separating enantiomers of racemic carboxylic acids is through diastereomeric salt formation . libretexts.orgwikipedia.org This process involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent). libretexts.org The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This difference allows for their separation by fractional crystallization. wikipedia.org

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. libretexts.orgwikipedia.org The choice of resolving agent and crystallization solvent is crucial and often determined empirically to achieve efficient separation. wikipedia.orggoogle.com Once a diastereomeric salt is isolated, the pure acid enantiomer can be recovered by treatment with a strong acid to break the salt bond. wikipedia.org A significant drawback of this method is that the theoretical maximum yield for the desired enantiomer is 50%, with the other half being discarded or racemized for reuse. wikipedia.org

To overcome the 50% yield limitation, a more advanced technique known as crystallization-induced deracemization or crystallization-induced asymmetric transformation can be employed. This dynamic resolution process combines the resolution of the desired enantiomer with the in-situ racemization of the unwanted enantiomer in the solution phase. pharmtech.comprinceton.edu For this to occur, the chiral center must be prone to epimerization under the reaction conditions. As the less soluble, desired diastereomeric salt crystallizes out of solution, the remaining unwanted enantiomer in the solution equilibrates back to a racemic mixture. This continuous shift in equilibrium allows for the theoretical conversion of the entire racemic starting material into a single, crystalline enantiomer, achieving yields far exceeding 50%. pharmtech.comprinceton.edu

Chromatographic Enantioseparation Methodologies

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and versatile analytical and preparative technique for separating enantiomers. phenomenex.comcsfarmacie.cz This method relies on the differential interactions between the two enantiomers and a chiral surface packed within the HPLC column, leading to different retention times and thus, separation. phenomenex.comsepscience.com

A wide variety of CSPs are commercially available, with polysaccharide-based phases being particularly effective for the resolution of arylpropionic and aryloxycarboxylic acids. nih.govresearchgate.net These CSPs, often derivatives of cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H, Chiralpak AD), can provide excellent separation (enantioselectivity) for a broad range of racemic compounds. nih.govresearchgate.net The separation efficiency is highly dependent on the mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier, as well as other parameters like temperature. nih.gov

Protein-based CSPs, such as those using immobilized human serum albumin (HSA), are another important class. nih.gov Chiral recognition on these columns is often governed by a combination of hydrophobic and steric interactions at specific binding sites on the protein. nih.gov

For preparative-scale separations, which are necessary to isolate larger quantities of pure enantiomers, techniques like preparative SFC (Supercritical Fluid Chromatography) are often employed. While requiring specialized equipment, this method can be highly efficient for isolating desired enantiomers from racemic mixtures. unchainedlabs.com Another approach involves adding a chiral selector, such as a cyclodextrin (B1172386) derivative (e.g., hydroxypropyl-β-cyclodextrin), directly to the mobile phase in a reversed-phase HPLC system to achieve separation on a standard achiral column. oup.comnih.govresearchgate.net

The selection of the appropriate CSP and chromatographic conditions is key to developing a successful enantioseparation method, which is often achieved through a combination of theoretical models and empirical screening. phenomenex.comnih.gov

Chemical Reactivity and Transformation Studies of Methyl 5 Amino 2 Chlorophenylacetate

Reactivity at the Amino Group: Acylation, Alkylation, and Diazotization

The primary aromatic amino group is a nucleophilic center and a key handle for a variety of transformations.

Acylation: The amino group readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction forms a stable amide linkage. For instance, reaction with acetyl chloride would yield Methyl 2-acetamido-5-amino-2-chlorophenylacetate. This transformation is fundamental for protecting the amino group or for building more complex structures. A related compound, Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate, incorporates this acetamido group, highlighting the feasibility of this reaction. synquestlabs.com

Alkylation: N-alkylation can be achieved using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as potential quaternization of the amine.

Diazotization: As a primary aromatic amine, the 5-amino group can be converted into a diazonium salt using nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl) at low temperatures. The resulting diazonium salt is a highly versatile intermediate, serving as a precursor for numerous other functional groups via Sandmeyer, Schiemann, or Gomberg-Bachmann reactions, allowing for the introduction of halides, cyano, hydroxyl, and aryl groups.

Reaction Type Reagent(s) Product Functional Group Significance
AcylationAcetyl Chloride, Pyridine (B92270)AmideProtection of the amine, synthesis of bioactive amides.
AlkylationAlkyl Halide (e.g., CH₃I)Secondary/Tertiary AmineIntroduction of alkyl substituents.
DiazotizationNaNO₂, HCl (0-5 °C)Diazonium Salt (-N₂⁺Cl⁻)Versatile intermediate for further functionalization.

Ester Moiety Transformations: Transesterification and Selective Reduction

The methyl ester group offers another site for modification, primarily through reactions at the carbonyl carbon.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl, or tert-butyl esters) by heating it in the presence of a different alcohol under either acidic or basic catalysis. This reversible reaction, known as transesterification, can be driven to completion by using a large excess of the new alcohol. A patented method for a similar compound, methyl alpha-bromo-2-chlorophenylacetate, utilizes a Lewis acid catalyst for this type of transformation, suggesting similar conditions could be applied. google.com

Selective Reduction: The ester can be selectively reduced to the corresponding primary alcohol, 2-(5-amino-2-chlorophenyl)ethanol. This typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄). Careful selection of the reducing agent is crucial to ensure chemoselectivity, preventing the reduction of other functional groups. For example, sodium borohydride (B1222165) is generally not strong enough to reduce an ester but may be used under specific conditions, sometimes in the presence of additives, to achieve selective reduction. nih.gov

Aromatic Ring Functionalization: Electrophilic and Nucleophilic Aromatic Substitution Pathways

The substitution pattern on the benzene (B151609) ring dictates its susceptibility to further functionalization.

Electrophilic Aromatic Substitution (EAS): The reactivity of the ring towards electrophiles is controlled by the combined directing effects of the existing substituents. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The chloro group and the alkyl side chain are deactivating but also ortho-, para-directing. The strong activating effect of the amino group dominates, directing new substituents primarily to positions 4 and 6 (ortho and para to the amine). masterorganicchemistry.com Therefore, reactions like halogenation, nitration, or Friedel-Crafts acylation would be expected to occur at these positions.

Substituent Position Type Directing Effect
-NH₂C5ActivatingOrtho, Para (to C4, C6)
-ClC2DeactivatingOrtho, Para (to C1, C3)
-CH₂COOCH₃C1Deactivating (weak)Ortho, Para (to C2, C6)

Nucleophilic Aromatic Substitution (NAS): In NAS, a nucleophile replaces a leaving group on the aromatic ring. masterorganicchemistry.com For this to occur, the ring must typically be electron-poor, usually achieved by the presence of strong electron-withdrawing groups ortho or para to the leaving group. nih.gov In Methyl 5-amino-2-chlorophenylacetate, the chloro-substituent can act as a leaving group. However, the presence of the strongly electron-donating amino group makes the ring electron-rich, which disfavors a classical SₙAr mechanism. Therefore, displacing the chlorine atom via NAS would likely require harsh reaction conditions or a different mechanism, such as one initiated by the formation of a diazonium salt at the C5 position.

Cross-Coupling Reactions at the Halogenated Aromatic Center

The carbon-chlorine bond at the C2 position provides a handle for modern transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Catalytic systems, typically based on palladium or copper, enable the coupling of the aryl chloride with a variety of partners. mdpi.comresearchgate.net

Reaction Name Coupling Partner Catalyst (Typical) Bond Formed
Suzuki CouplingBoronic acid/esterPalladiumC-C (Aryl-Aryl)
Heck CouplingAlkenePalladiumC-C (Aryl-Vinyl)
Sonogashira CouplingTerminal AlkynePalladium/CopperC-C (Aryl-Alkynyl)
Buchwald-Hartwig AminationAminePalladiumC-N (Aryl-Amine)
Stille CouplingOrganostannanePalladiumC-C (Aryl-Aryl/Vinyl)

Exploration of Cascade and Rearrangement Reactions

The multifunctional nature of this compound makes it a potential substrate for cascade (or tandem) reactions, where multiple bonds are formed in a single operation. For example, a hypothetical cascade could be initiated by the diazotization of the amino group. The resulting diazonium salt could then be subjected to an intramolecular cyclization, possibly involving the acetate (B1210297) side chain, to form novel heterocyclic systems. The feasibility of such cyclizations is supported by studies on related molecules where intramolecular ring closure occurs under basic conditions. mdpi.com Rearrangement reactions, while not extensively documented for this specific molecule, are a possibility under certain thermal or catalytic conditions, potentially involving the side chain or substituents on the ring.

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of the reactions involving this compound is key to controlling their outcomes.

Electrophilic Aromatic Substitution (EAS): This proceeds via a two-step mechanism. First, the π-system of the aromatic ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. In the second step, a base removes a proton from the carbon bearing the electrophile, restoring the ring's aromaticity. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SₙAr): The classical SₙAr mechanism involves two steps: nucleophilic attack on the carbon bearing the leaving group to form a resonance-stabilized anion called a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. nih.gov As noted, this pathway is disfavored for this molecule due to the electron-donating amino group.

Palladium-Catalyzed Cross-Coupling: The mechanism for reactions like the Suzuki coupling is generally accepted to follow a catalytic cycle involving three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the phenylacetate (B1230308).

Transmetalation: The organic group from the coupling partner (e.g., the boronic acid) is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst.

Spectroscopic Characterization and Advanced Structural Elucidation of Methyl 5 Amino 2 Chlorophenylacetate

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial proximity.

The aromatic region would likely display complex splitting patterns due to the coupling between the three protons on the benzene (B151609) ring. Their chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing chloro and acetylmethyl groups. The methylene (B1212753) protons would appear as a singlet, and the methyl protons of the ester would also be a singlet, typically further upfield. The amino protons might appear as a broad singlet.

Similar to ¹H NMR, specific experimental ¹³C NMR data for Methyl 5-amino-2-chlorophenylacetate is not widely documented. However, based on established chemical shift ranges for similar functionalized benzene derivatives, a predicted spectrum can be outlined. spectrabase.com The spectrum would be expected to show distinct signals for each of the unique carbon atoms in the molecule.

The carbonyl carbon of the ester would have the largest chemical shift, typically in the range of 160-180 ppm. spectrabase.com The carbon atoms of the benzene ring would appear in the aromatic region (approximately 110-160 ppm), with their specific shifts influenced by the attached substituents. The carbon attached to the chlorine atom would be shifted downfield, while the carbon attached to the amino group would be shifted upfield. The methylene carbon and the methoxy (B1213986) carbon would have characteristic shifts in the aliphatic region of the spectrum.

To definitively assign the proton and carbon signals and to elucidate the complete bonding network and spatial arrangement of the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships, helping to identify which protons are adjacent to each other on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

Infrared and Raman Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, the C-O stretching of the ester, and the C-Cl stretching. The N-H stretches typically appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretch of the ester is a strong, sharp band usually found around 1735-1750 cm⁻¹. The C-O stretches would be in the 1000-1300 cm⁻¹ region. The C-Cl stretch would appear at lower wavenumbers, typically in the range of 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations would be expected to produce strong signals in the Raman spectrum. The symmetric stretching vibrations of non-polar bonds often give rise to more intense Raman signals than IR signals. For instance, the C-C stretching vibrations within the benzene ring would be prominent.

A comparative analysis of the IR and Raman spectra can aid in a more complete assignment of the vibrational modes of the molecule. unimi.itresearchgate.netresearchgate.netrsc.org

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₁₀ClNO₂), the exact mass can be calculated and compared to the experimentally measured value, providing a high degree of confidence in the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire carbomethoxy group (-COOCH₃), and cleavage of the bond between the aromatic ring and the acetate (B1210297) side chain. The presence of chlorine would be indicated by a characteristic isotopic pattern for fragments containing this atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound in a suitable solvent would be expected to show absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the benzene ring. The presence of the amino and chloro substituents on the aromatic ring would influence the position and intensity of these absorption maxima (λ_max). The amino group, being an auxochrome, would likely cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (Circular Dichroism)

There is no available scientific literature detailing the use of Circular Dichroism (CD) spectroscopy for the enantiomeric purity assessment of this compound. For this technique to be applicable, the compound would first need to be resolved into its separate enantiomers, typically through chiral chromatography or diastereomeric salt formation. Subsequently, the purified enantiomers would be analyzed using a CD spectrometer.

In a typical, hypothetical scenario, the CD spectra of the two enantiomers would be recorded. They would be expected to show mirror-image spectra, with Cotton effects (peaks in the CD spectrum) of equal magnitude but opposite sign at the same wavelengths. A data table for such an analysis would theoretically include the wavelength of the Cotton effect (λmax), the molar ellipticity ([θ]), and the solvent used. A calibration curve could then be constructed by plotting the CD signal at a specific wavelength against known enantiomeric excesses of prepared mixtures. This would allow for the determination of the enantiomeric purity of an unknown sample. However, no such experimental data has been reported for this specific compound.

Table 1: Hypothetical Circular Dichroism Data for Enantiomers of a Chiral Compound (Note: This table is illustrative and not based on experimental data for this compound)

Enantiomer Wavelength (nm) Molar Ellipticity (deg·cm²/dmol) Solvent
(R)-enantiomer 230 +15,000 Methanol (B129727)

Solid-State Structure Determination via X-ray Crystallography of Derivatives

A search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no entries for the crystal structure of this compound or any of its derivatives. The process of determining a solid-state structure via X-ray crystallography involves growing a single crystal of the compound or a suitable derivative. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to determine the precise arrangement of atoms in the crystal lattice.

Had such data been available for a derivative, for instance, an N-acylated version to facilitate crystallization, a detailed report would include tables of crystallographic data and selected bond lengths and angles. The crystallographic data table would provide information about the crystal system, space group, unit cell dimensions, and refinement statistics. The bond length and angle table would offer insights into the molecular geometry. These experimental details are fundamental for understanding the three-dimensional structure and intermolecular interactions, such as hydrogen bonding, in the solid state. As no such studies have been published, this information remains unknown.

Table 2: Example of Crystallographic Data Table for a Hypothetical Derivative (Note: This table is illustrative and not based on experimental data for a derivative of this compound)

Parameter Value
Chemical Formula C₁₁H₁₂ClNO₃
Formula Weight 241.67
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.2
c (Å) 10.1
β (°) 95.5
Volume (ų) 1039
Z 4

Computational and Theoretical Investigations of Methyl 5 Amino 2 Chlorophenylacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable tools for predicting the electronic structure, stability, and reactivity of molecules like Methyl 5-amino-2-chlorophenylacetate. These in silico methods provide a detailed understanding of molecular properties at the atomic level, guiding further experimental research.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful quantum chemical techniques used to solve the electronic structure of molecules. DFT, in particular, has become a popular choice due to its balance of accuracy and computational efficiency. nih.gov Methods like B3LYP, a hybrid functional, combined with a basis set such as 6-311++G(d,p), are commonly employed to optimize the molecular geometry and calculate various electronic properties. researchgate.net

For this compound, these calculations would begin by determining the most stable three-dimensional conformation of the molecule. This involves finding the geometry that corresponds to the lowest energy on the potential energy surface. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles, offering a foundational understanding of the molecule's shape and steric properties.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity. nih.gov A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to participate in chemical reactions. For instance, the distribution of the HOMO density would indicate likely sites for electrophilic attack, while the LUMO distribution would highlight potential sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)Description
EHOMO-5.95Energy of the Highest Occupied Molecular Orbital
ELUMO-1.20Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.75LUMO - HOMO Energy Gap

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule. researchgate.net An MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). wolfram.comnih.gov

The map is color-coded, with red typically indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack. Conversely, blue areas represent electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. researchgate.net For this compound, an MEP map would likely show negative potential around the oxygen atoms of the ester group and the nitrogen of the amino group, identifying them as nucleophilic centers. Positive potential might be observed around the hydrogen atoms of the amino group.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. researchgate.netgrafiati.com

Table 2: Hypothetical NBO Analysis of Key Intramolecular Interactions

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP (N)π* (C-C)ring45.8Lone Pair to Aromatic Ring π
LP (O)carbonylσ (C-O)ester28.5Lone Pair to Ester σ
σ (C-H)σ (C-Cl)2.1Sigma to Sigma* Hyperconjugation

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach for investigating the detailed pathways of chemical reactions, providing insights that can be difficult to obtain through experimental means alone. researchgate.net

Transition State Characterization and Activation Energy Profiles

To understand a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate and characterize the geometry of the transition state. A key verification is a frequency calculation, which should yield exactly one imaginary frequency for a true transition state, corresponding to the motion along the reaction pathway. ibs.re.kr

Once the reactants, products, and transition state structures are optimized, an activation energy profile can be constructed. This profile plots the energy of the system as it progresses from reactants to products. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate. For reactions involving this compound, such as its synthesis or subsequent derivatization, computational modeling could map out the entire reaction pathway, compare the feasibility of different mechanisms, and predict the energetic barriers involved. ibs.re.kr

Lack of Specific Computational Research on this compound Hinders Detailed Theoretical Analysis

A comprehensive search for computational and theoretical investigations into the chemical compound this compound has revealed a significant gap in publicly available scientific literature. While general methodologies for computational chemistry are well-established, specific studies applying these techniques to this compound are not present in the surveyed academic and chemical databases. Consequently, a detailed article on its solvation models, conformational analysis, and predicted spectroscopic parameters, as outlined, cannot be generated based on existing research findings.

The exploration for data on this compound did not yield any dedicated studies on its reaction energetics in different solvents using computational solvation models. Such studies are crucial for understanding how the solvent environment influences the molecule's stability and reactivity. This type of analysis typically involves complex quantum mechanical or molecular mechanics calculations that have not been published for this specific compound.

Similarly, in-depth conformational analysis and molecular dynamics simulations for this compound are absent from the available literature. Conformational analysis helps in identifying the most stable three-dimensional structures of a molecule, which is fundamental to understanding its biological activity and physical properties. nih.govnih.gov Molecular dynamics simulations further provide insights into the dynamic behavior of the molecule over time. nih.govnih.gov Without specific research, any discussion on the conformational preferences and molecular dynamics of this compound would be purely speculative.

Finally, there is no accessible research that predicts the spectroscopic parameters of this compound and validates them with experimental data. This process is vital for confirming the identity and purity of a synthesized compound and for elucidating its electronic structure. The prediction of spectra such as NMR, IR, and UV-Vis through computational methods requires dedicated calculations that have not been reported for this molecule.

While information on related compounds and general computational techniques exists, the strict focus on this compound, as per the instructions, cannot be fulfilled due to the lack of specific research. The scientific community has not yet published detailed computational and theoretical investigations that would provide the necessary data to construct the requested article.

Methyl 5 Amino 2 Chlorophenylacetate As a Versatile Building Block in Organic Synthesis

Precursor for Nitrogen-Containing Heterocyclic Compounds

The presence of both an amino group and an activated phenyl ring makes Methyl 5-amino-2-chlorophenylacetate an ideal starting material for the synthesis of various nitrogen-containing heterocycles. These heterocyclic scaffolds are core components of many pharmaceuticals, agrochemicals, and functional materials. The compound's functional groups can be manipulated to undergo a variety of cyclization reactions.

While direct examples are specific to reaction conditions, the structure of this compound is highly amenable to classical heterocyclic synthesis reactions. The amino group can react with α-haloketones or aldehydes followed by cyclization (a modified Fischer indole (B1671886) synthesis) to potentially form substituted indole rings. Similarly, reaction with α,β-unsaturated carbonyl compounds under acidic conditions could lead to the formation of quinoline (B57606) derivatives, a reaction pathway known as the Friedländer synthesis. The chloro- and acetate-substituents would be carried into the final product, providing further handles for diversification.

The synthesis of fused heterocyclic systems such as benzodiazepines and benzoxazoles often relies on ortho-functionalized anilines. This compound serves as a key building block for such structures.

Benzodiazepines: These seven-membered heterocyclic compounds can be synthesized from this precursor, typically through condensation of the amino group with a suitable partner. For instance, reaction with a β-keto ester could initiate a pathway toward 1,4-benzodiazepine-2,5-dione structures.

Oxazole (B20620) Derivatives: The synthesis of benzo[d]oxazole derivatives has been demonstrated using related aniline (B41778) precursors. nih.gov A general strategy involves the reaction of the amino group with a reagent that provides the remaining atoms for the oxazole ring, often followed by a cyclization step. For example, acylation of the amino group followed by an intramolecular cyclization is a common route to form the benzoxazole (B165842) core.

The synthesis of pyridine (B92270) and thiophene (B33073) derivatives can be achieved through multi-component reactions where an amino compound is a key starting material. nih.gov

Pyridine Systems: The synthesis of substituted pyridines, such as amino-3,5-dicyanopyridines, can be accomplished through a one-pot condensation of an aldehyde, malononitrile, and an appropriate amino precursor in the presence of a catalyst. nih.gov The amino group of this compound can participate in such reactions to build highly functionalized pyridine rings. Processes for creating simpler substituted pyridines, like 2-amino-5-methyl-pyridine, involve multi-step syntheses starting from precursors like 3-methyl-pyridine 1-oxide, demonstrating the various routes available for pyridine ring formation. google.com

Thiophene Ring Systems: Fused thiophene rings, such as in thieno[2,3-b]pyridines, are often constructed from functionalized pyridine intermediates. nih.gov Ring-closure reactions, sometimes facilitated by a base like potassium hydroxide, can be used to form the thiophene ring fused to an existing pyridine structure derived from an amino-containing precursor. nih.gov

Intermediate in the Synthesis of Complex Amino Acid and Peptide Mimics

Peptidomimetics are molecules designed to mimic natural peptides but often exhibit improved properties such as enhanced metabolic stability and bioavailability. researchgate.net this compound is effectively an ester of a non-natural α-amino acid, making it a valuable intermediate for incorporation into peptide-like structures. mdpi.com

The compound can be used in standard peptide synthesis protocols. The amino group can be coupled with an N-protected amino acid, or its ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and coupled to the amino group of another amino acid or peptide. The resulting structures, like methyl [(5-amino-2-chlorobenzoyl)amino]acetate, are dipeptide mimics that incorporate the unique electronic and steric properties of the substituted phenyl ring. chemicalbook.com The use of amino acids as pro-moieties is a growing trend in drug development to improve the delivery and efficacy of parent drugs. nih.gov

{ "columns": [ {"name": "Structural Feature", "id": "feature"}, {"name": "Role in Peptide Mimic Synthesis", "id": "role"}, {"name": "Potential Advantage", "id": "advantage"} ], "rows": [ {"feature": "α-Amino Group", "role": "Allows for standard peptide bond formation (N-terminus).", "advantage": "Facilitates incorporation into peptide chains using established solid-phase or solution-phase synthesis methods."}, {"feature": "Methyl Ester", "role": "Protects the carboxylic acid; can be hydrolyzed to the free acid for peptide bond formation (C-terminus).", "advantage": "Provides synthetic flexibility for directional peptide chain elongation."}, {"feature": "Chlorinated Phenyl Ring", "role": "Introduces a rigid, non-natural side chain.", "advantage": "Can enhance binding affinity through specific interactions (e.g., halogen bonding) and improve resistance to enzymatic degradation (proteolysis)."} ] }

Role in the Development of Non-Natural Amino Acid Derivatives

The development of novel non-natural amino acids (UAAs) is a critical area of research, providing tools to create peptides and proteins with new functions. nih.govcardiff.ac.uk These UAAs can confer unique structural constraints, improved stability, or novel binding properties to peptides. mdpi.com

This compound is a direct precursor to a UAA. The core structure can be further modified to create a library of derivatives. For example, the amino group can be alkylated or acylated, and the ester can be converted to other functional groups like amides or hydrazides. These derivatives expand the toolkit available to medicinal chemists for designing peptidomimetics with finely tuned properties. researchgate.net The incorporation of such UAAs is a key strategy for optimizing the physicochemical parameters of peptide-based drug candidates. nih.gov

Applications in Advanced Materials Science and Polymer Chemistry

The field of materials science continuously seeks novel monomers to create polymers with specialized properties. appleacademicpress.com The bifunctional nature of this compound, possessing both an amino and an ester group, makes it a candidate monomer for polycondensation reactions.

Polyamides and Polyimides: Through hydrolysis of the ester to a carboxylic acid, the resulting amino acid can be polymerized to form polyamides. These polymers could exhibit enhanced thermal stability and flame retardant properties due to the presence of the aromatic and chlorinated ring.

Functional Polymers: The compound could also be incorporated as a co-monomer to modify the properties of existing polymers. The pendant chlorinated phenyl group can alter the refractive index, solubility, and gas permeability of the final material.

{ "columns": [ {"name": "Polymer Type", "id": "polymer"}, {"name": "Role of the Monomer", "id": "role"}, {"name": "Potential Property Conferred by Monomer", "id": "property"} ], "rows": [ {"polymer": "Polyamides", "role": "Can act as an A-B type monomer after hydrolysis of the ester.", "property": "Increased thermal stability, flame retardancy, modified solubility."}, {"polymer": "Polyesters", "role": "Can be transesterified into a polymer backbone with a diol.", "property": "Higher refractive index, chemical resistance."}, {"polymer": "Functional Copolymers", "role": "Incorporated as a co-monomer to introduce specific functionality.", "property": "Provides a site for post-polymerization modification via the amino group; alters surface properties."} ] }

Design and Synthesis of Functional Monomers

The inherent reactivity of this compound allows for its transformation into various functional monomers suitable for polymerization. The amino group can be readily acylated or converted into other functional groups, while the ester can be hydrolyzed to a carboxylic acid or aminated. These transformations pave the way for the synthesis of polyamide, polyimide, and polyester (B1180765) monomers.

For instance, the amino group can be reacted with diacyl chlorides to form diamide-diacid or diamide-diester monomers. Alternatively, reduction of the ester group to an alcohol, followed by protection and subsequent deprotection of the amino group, can yield amino-alcohol monomers. The chlorine atom on the phenyl ring can also be exploited in cross-coupling reactions to introduce further complexity and functionality into the monomer structure.

A general strategy for the synthesis of polyamides involves the polycondensation of a diamine with a dicarboxylic acid. researchgate.net this compound can serve as a precursor to either of these monomer types. For example, hydrolysis of the ester to a carboxylic acid, followed by a Curtius or Hofmann rearrangement of the corresponding acyl azide (B81097) or amide, could, in principle, yield a diamine. Conversely, the amino group can be protected, and the methyl ester hydrolyzed to a carboxylic acid. This can then be converted to a diacid monomer through various synthetic routes.

The synthesis of novel aromatic aliphatic diacid monomers has been shown to lead to polyamides with desirable properties such as good solubility and high thermal stability. nih.gov Following a similar logic, derivatives of this compound could be used to synthesize polyamides with tailored characteristics. The incorporation of flexible side chains, for example, has been demonstrated to improve the processability of high-performance polymers like polyimides and polyamides by disrupting chain packing and lowering transition temperatures. ncl.res.in Soluble and transparent wholly aromatic polyamides have been successfully synthesized from unsymmetrical diamine monomers, highlighting the potential for creating high-performance materials from structurally complex building blocks. mdpi.com

Table 1: Potential Functional Monomers Derived from this compound and their Polymerization Potential

Monomer TypePotential Synthetic Route from this compoundResulting Polymer Class
Diamine1. Hydrolysis of ester to carboxylic acid. 2. Conversion to acyl azide (Curtius) or amide (Hofmann). 3. Rearrangement to amine.Polyamides, Polyimides
Diacid1. Protection of the amino group. 2. Dimerization via coupling reaction. 3. Deprotection and conversion of amino groups to carboxylic acids.Polyesters, Polyamides
Amino-acid1. Hydrolysis of the ester to the carboxylic acid.Polyamides

Exploration in Aggregation-Induced Emission (AIE) Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. beilstein-journals.orgnih.gov This effect is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. Molecules exhibiting AIE have found significant applications in optoelectronics, chemical sensors, and biomedical imaging. rsc.orgnih.gov

While there is no direct report of this compound itself being an AIE-active molecule, its derivatives hold potential for the design of new AIE luminogens. The core structure, an aminophenylacetate, can be chemically modified to introduce moieties known to induce AIE. For example, the amino group can be used as a reactive handle to attach propeller-shaped molecules like tetraphenylethylene (B103901) (TPE), a well-known AIE-active core.

Furthermore, the formation of specific molecular packing in the solid state can lead to enhanced emission. For instance, a simple aromatic molecule, 2-aminophenylboronic acid, has been shown to exhibit aggregation-induced enhanced emission (AIEE) through the formation of a dimeric structure with ordered molecular packing. rsc.org This suggests that derivatives of this compound, capable of forming intermolecular hydrogen bonds via the amino and ester/acid groups, could potentially self-assemble into emissive aggregates. The presence of the chloro-substituent could also influence the packing and intermolecular interactions, potentially favoring an AIE-active arrangement. Recent studies on imidazole-based compounds have shown that aggregation can lead to enhanced fluorescence, with the mechanism attributed to RIR. rsc.org

Table 2: Key Characteristics of Aggregation-Induced Emission and Potential for this compound Derivatives

AIE CharacteristicDescriptionRelevance to this compound Derivatives
Restricted Intramolecular Rotation (RIR) Suppression of non-radiative decay pathways in the aggregated state.The phenylacetate (B1230308) backbone can be functionalized with rotors that become restricted upon aggregation.
Specific Intermolecular Interactions Hydrogen bonding, π-π stacking, and other non-covalent interactions that lead to ordered packing.The amino and ester/acid functionalities can participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking.
"Turn-on" Fluorescence Weak or no fluorescence in dilute solution, but strong emission in the aggregated state.Derivatives could be designed to be non-emissive as monomers but become highly fluorescent upon aggregation, useful for sensing applications.

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered structures is a cornerstone of this field, with applications ranging from materials science to nanotechnology. rsc.org Amino acids and their derivatives are particularly interesting building blocks for self-assembly due to their ability to form various non-covalent interactions, including hydrogen bonds, electrostatic interactions, and π-π stacking. beilstein-journals.org

Derivatives of this compound are well-suited for exploration in supramolecular chemistry. The amino group and the carboxylate moiety (after hydrolysis) can act as hydrogen bond donors and acceptors, respectively, driving the formation of ordered assemblies. The aromatic ring can participate in π-π stacking interactions, further stabilizing the supramolecular structure. rsc.org

The self-assembly of functionalized amino acids has been shown to lead to the formation of various nanostructures, such as hydrogels and nanofibers. beilstein-journals.org By modifying the core structure of this compound, for example by attaching a fluorenylmethyloxycarbonyl (Fmoc) group to the amine, it is conceivable to induce self-assembly into such ordered materials.

Furthermore, the principles of crystal engineering can be applied to design co-crystals and molecular salts of this compound derivatives. The interaction of the amino group with various carboxylic acids can lead to the formation of robust supramolecular synthons, such as the carboxylic acid-pyridine heterosynthon. nih.gov The presence of the chlorine atom can also lead to halogen bonding, an important non-covalent interaction in crystal engineering. mdpi.com The study of tris(4-aminophenyl)amine (B13937) (TAPA) derivatives has shown how N-H···O hydrogen bonds and carbonyl-carbonyl interactions can dictate the supramolecular architecture. mdpi.comresearchgate.net These examples provide a framework for predicting and designing the self-assembly of molecules derived from this compound.

Future Research Directions and Perspectives in the Chemistry of Methyl 5 Amino 2 Chlorophenylacetate

Development of Highly Efficient and Atom-Economical Synthetic Routes

Future synthetic strategies for Methyl 5-amino-2-chlorophenylacetate will likely focus on improving efficiency and adhering to the principles of green chemistry. Research in this area could target the reduction of waste, avoidance of hazardous reagents, and simplification of reaction procedures.

Key research objectives could include:

Catalytic C-H Amination: Direct amination of a C-H bond on the phenyl ring would be a highly atom-economical approach, eliminating the need for pre-functionalized starting materials like nitroarenes and subsequent reduction steps.

Improved Esterification Methods: While methods using reagents like trimethylchlorosilane (TMSCl) in methanol (B129727) are effective for producing amino acid methyl esters, research into solid acid catalysts or enzymatic esterification could offer milder conditions and easier work-up procedures. nih.gov

In-depth Mechanistic Studies of Novel Transformations

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For this compound, future mechanistic studies could focus on:

Understanding Regioselectivity: In reactions involving the aromatic ring, a deeper mechanistic insight into the factors controlling regioselectivity is crucial, especially when multiple reactive sites are present. nih.gov This is vital for developing reactions that selectively target a specific position on the molecule.

Kinetics of Key Reactions: Studying the kinetics of synthetic reactions, such as the reduction of a nitro group or the hydrolysis of the ester, can provide valuable data for process optimization and scale-up. nih.gov Techniques like in-situ monitoring under flow conditions can be particularly insightful. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict transition states, and understand the role of catalysts and solvents at a molecular level.

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The synergy between artificial intelligence (AI) and chemical synthesis is rapidly emerging as a powerful tool for innovation. researchgate.net For this compound, AI and machine learning (ML) could be transformative in several ways:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and unconventional synthetic routes to the target molecule, potentially uncovering more efficient pathways that might be overlooked by human chemists. nih.gov

Reaction Condition Optimization: Machine learning models can be trained on reaction data to predict optimal conditions, such as solvent, temperature, and catalyst, to maximize yield and minimize byproducts. researchgate.netibm.com This data-driven approach can significantly accelerate the optimization process. ibm.com

Predictive Chemistry: AI models can predict the reactivity of this compound in various transformations, helping to guide experimental design and prioritize the most promising research avenues. nih.gov

Research AreaPotential AI/ML ApplicationExpected Outcome
Synthesis PlanningAI-driven retrosynthesisDiscovery of novel, more efficient synthetic routes
Process ChemistryML-based reaction optimizationIncreased yields and reduced experimental effort
New ReactionsPredictive models for reactivityFaster identification of successful reaction types

Exploration of Photo- and Electrochemical Reactivity

Photochemistry and electrochemistry offer unique opportunities for activating molecules and driving reactions under mild conditions, often with high selectivity. Future research could explore:

Photoredox Catalysis: The use of photoredox catalysts could enable novel transformations of this compound, such as cross-coupling reactions or the introduction of new functional groups, that are difficult to achieve with traditional thermal methods.

Electrochemical Synthesis: Electrosynthesis provides a reagent-free method for oxidation and reduction reactions. This could be applied to the synthesis of derivatives of this compound, for example, by modifying the amino group or the aromatic ring.

Photo-Flow Chemistry: Combining photochemistry with continuous flow technology can enhance reaction efficiency and control. vapourtec.com The consistent light penetration and precise temperature control in flow reactors are highly advantageous for photochemical reactions. vapourtec.com

Expansion into Catalyst Design and Ligand Synthesis

The inherent structure of this compound, with its amino and ester functionalities, makes it an interesting scaffold for the development of new catalysts and ligands.

Chiral Ligand Development: The amino group can be functionalized to create a wide range of chiral ligands for asymmetric catalysis. These new ligands could be applied in reactions to produce enantiomerically pure compounds.

Metal-Organic Frameworks (MOFs): The molecule could potentially be incorporated as a linker in the synthesis of novel MOFs with tailored properties for applications in catalysis, gas storage, or separation.

Organocatalyst Design: The amino group could serve as a key functional group in the design of new organocatalysts for various organic transformations.

Sustainable and Flow Chemistry Applications

The principles of sustainable chemistry and the adoption of flow chemistry technologies are becoming increasingly important in modern chemical synthesis. nih.gov

Green Solvents: Research into the use of greener solvents, such as bio-based solvents or supercritical fluids, for the synthesis and reactions of this compound would reduce the environmental impact.

Continuous Flow Synthesis: Adapting the synthesis of this compound to a continuous flow process can offer significant advantages over traditional batch production, including improved safety, better heat and mass transfer, higher yields, and easier scalability. nih.gov Flow chemistry is particularly well-suited for handling hazardous reagents and for process optimization. nih.govvapourtec.com

Catalyst Recycling: Developing methods for the efficient recovery and reuse of catalysts employed in the synthesis would enhance the sustainability and cost-effectiveness of the process.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-amino-2-chlorophenylacetate, and how is purity validated?

  • Methodological Answer : Synthesis typically involves esterification of 5-amino-2-chlorophenylacetic acid using methanol under acidic catalysis (e.g., H₂SO₄). Protecting the amino group (e.g., with Boc anhydride) may prevent side reactions. Purity is assessed via HPLC with ≥98% purity as a benchmark, using C18 reverse-phase columns and UV detection at 254 nm . Confirmatory techniques include TLC (silica gel, ethyl acetate/hexane eluent) and mass spectrometry for molecular ion verification.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key for identifying substituent positions. The chloro group deshields adjacent protons (δ ~7.2–7.5 ppm), while the methyl ester appears as a singlet (~3.6 ppm). Compare with analogs like Methyl benzoylformate (C9H8O3) for ester group reference .
  • IR Spectroscopy : Confirm ester carbonyl stretch (~1740 cm⁻¹) and NH₂ vibrations (~3350 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺, with fragmentation patterns aiding structural confirmation.

Q. What storage conditions are recommended to maintain compound stability?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the ester group and oxidation of the amino group. Stability studies on similar compounds (e.g., 5-(dimethoxymethyl)-2-fluorobenzaldehyde) suggest degradation <5% over 6 months under these conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the amination step?

  • Methodological Answer : Use Design of Experiments (DoE) to screen variables:

  • Catalysts : Test Pd/C vs. Raney Ni for nitro-group reduction (if starting from a nitro precursor, as seen in analogs like 2-(Methylamino)-2'-chloro-5-nitrobenzophenone) .
  • Solvent Effects : Compare polar aprotic (DMF) vs. protic (MeOH) solvents.
  • Temperature : Optimize between 50–100°C via kinetic studies. Monitor intermediates via LC-MS to identify bottlenecks .

Q. How should researchers resolve discrepancies between observed and predicted spectral data?

  • Methodological Answer :

  • Rotational Isomerism : For esters like this compound, restricted rotation may split NMR peaks. Compare with α-(Phenylthio)phenylacetic acid (C14H12O2S), where steric hindrance alters splitting patterns .
  • Solvent Polarity : Re-run NMR in DMSO-d6 to assess hydrogen bonding effects on NH₂ protons.
  • DFT Calculations : Simulate expected chemical shifts using Gaussian or ORCA software to validate assignments.

Q. What experimental designs are suitable for studying pH-dependent reactivity (e.g., ester hydrolysis)?

  • Methodological Answer :

  • Kinetic Profiling : Conduct hydrolysis studies in buffered solutions (pH 1–13) at 25°C/37°C. Monitor via HPLC for degradation products (e.g., 5-amino-2-chlorophenylacetic acid).
  • Activation Energy : Use Arrhenius plots to determine Eₐ for hydrolysis. Reference ester stability data from Methyl benzoylformate (C9H8O3), which shows increased hydrolysis at pH >10 .
  • Surrogate Markers : Introduce fluorinated analogs (e.g., 2-chloro-5-fluorobenzaldehyde derivatives) to track reaction pathways via ¹⁹F NMR .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility Tests : Systematically test in DMSO, MeOH, hexane, and ethyl acetate. Note that amino groups enhance polarity, but chloro substituents may reduce it.
  • Hansen Solubility Parameters : Compare with structurally related compounds (e.g., 5-Chloro-2-methylbenzylamine, C8H10ClN) to identify deviations caused by ester vs. amine functional groups .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :

  • Process Analytics : Use PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress.
  • Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Reference purification methods for SML2928 (≥98% purity via HPLC) .

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